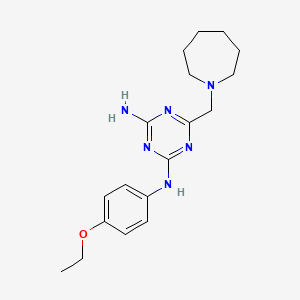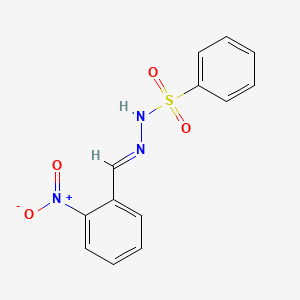
3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemical compound that has garnered attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A notable study by Dey et al. (2017) presents the synthesis and crystallographic analysis of three oxime ether derivatives, including a compound similar in structure to 3-Chloro-4-(2-propyn-1-yloxy)benzaldehyde oxime. Their work demonstrates the interplay of intermolecular interactions, assembling molecules into distinct architectures, and explores their electronic structures and molecular electrostatic potentials. This foundational research offers insights into the structural and electronic properties of such compounds, laying the groundwork for further application-based studies (Dey, Praveena, Pal, & Mukherjee, 2017).
Catalytic Applications
Research by Xiao-Yang Chen, Ozturk, and Sorensen (2017) on the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes introduces a methodology that could potentially be applied to derivatives of this compound. This study highlights the role of specific directing groups and oxidants in facilitating the selective functionalization of aromatic compounds, a technique that could be leveraged for the functional modification of oxime derivatives (Chen, Ozturk, & Sorensen, 2017).
Photocatalytic Reactions and Molecular Electronics
The work by H. J. D. de Lijser et al. (2006) on the photoinduced electron-transfer reactions of benzaldehyde oximes, including mechanisms that could apply to this compound derivatives, provides a detailed mechanistic understanding of how these compounds react under specific conditions. This research elucidates pathways for generating aldehydes and nitriles from oximes, a process with implications for synthetic chemistry and materials science (de Lijser, Hsu, Marquez, Park, Sanguantrakun, & Sawyer, 2006).
Molecular Docking and Spectroscopic Studies
Kaya, Kucuk, and Kaya (2018) conducted conformational, spectroscopic, and molecular docking studies on oxime molecules, demonstrating their potential interactions with biological targets. While their study did not specifically address this compound, it underscores the broader relevance of oxime derivatives in biochemistry and pharmaceutical research, highlighting the utility of these compounds in probing biological systems (Kaya, Kucuk, & Kaya, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(NE)-N-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEPPYJOIUFKFM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-2-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5557103.png)



![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)
![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)
![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)


